molecular formula C26H31F4N5 B12412228 Estrogen receptor antagonist 2

Estrogen receptor antagonist 2

Cat. No.: B12412228
M. Wt: 489.6 g/mol
InChI Key: GRCKMGXTYAMEJC-VDABOFBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Estrogen receptor antagonist 2 is a compound that inhibits the activity of estrogen receptors, which are proteins that mediate the effects of estrogen hormones in the body. Estrogen receptors are involved in various physiological processes, including cell growth, differentiation, and reproduction. This compound is particularly significant in the treatment of estrogen receptor-positive breast cancer, where it blocks the proliferative effects of estrogen on cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of estrogen receptor antagonist 2 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography and mass spectrometry are used to monitor the production process and verify the final product’s quality .

Chemical Reactions Analysis

Types of Reactions: Estrogen receptor antagonist 2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Estrogen receptor antagonist 2 has a wide range of scientific research applications, including:

Mechanism of Action

Estrogen receptor antagonist 2 exerts its effects by binding to estrogen receptors and preventing the activation of downstream signaling pathways. It competes with endogenous estrogens for binding to the receptor’s ligand-binding domain, thereby blocking the receptor’s ability to regulate gene expression. This inhibition leads to a decrease in cell proliferation and survival, particularly in estrogen receptor-positive breast cancer cells .

Comparison with Similar Compounds

Uniqueness: Estrogen receptor antagonist 2 is unique in its ability to completely block estrogen-induced transcriptional activity without any agonist effects. It also demonstrates superior pharmacokinetic properties, including oral bioavailability and brain penetrance, making it a promising candidate for the treatment of estrogen receptor-positive breast cancer .

Properties

Molecular Formula

C26H31F4N5

Molecular Weight

489.6 g/mol

IUPAC Name

N-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]-6-[(1S,3R)-3-methyl-2-(2,2,2-trifluoroethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]pyridin-3-amine

InChI

InChI=1S/C26H31F4N5/c1-17-13-21-20-5-2-3-6-22(20)33-24(21)25(35(17)16-26(28,29)30)23-8-7-18(14-31-23)32-19-9-12-34(15-19)11-4-10-27/h2-3,5-8,14,17,19,25,32-33H,4,9-13,15-16H2,1H3/t17-,19+,25-/m1/s1

InChI Key

GRCKMGXTYAMEJC-VDABOFBKSA-N

Isomeric SMILES

C[C@@H]1CC2=C([C@H](N1CC(F)(F)F)C3=NC=C(C=C3)N[C@H]4CCN(C4)CCCF)NC5=CC=CC=C25

Canonical SMILES

CC1CC2=C(C(N1CC(F)(F)F)C3=NC=C(C=C3)NC4CCN(C4)CCCF)NC5=CC=CC=C25

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.